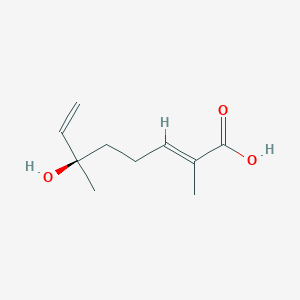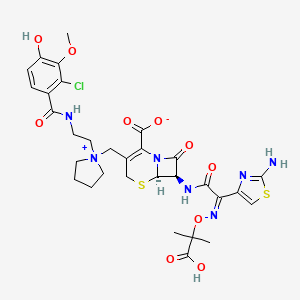
Cefiderocol catechol 3-methoxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefiderocol catechol 3-methoxy is a metabolite of cefiderocol, a novel siderophore cephalosporin antibiotic. Cefiderocol is designed to combat multidrug-resistant Gram-negative bacteria by utilizing a unique mechanism that involves chelation of iron and active transport into bacterial cells . The addition of a catechol moiety on the C-3 side chain enhances its stability against β-lactamases and facilitates its transport across bacterial membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefiderocol involves the incorporation of a catechol moiety on the C-3 side chain of the cephalosporin core . The process typically includes:
Formation of the cephalosporin core: This involves the synthesis of the β-lactam ring and the dihydrothiazine ring.
Addition of the catechol moiety: The catechol group is introduced at the C-3 position through a series of chemical reactions, including protection and deprotection steps to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of cefiderocol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Production of the cephalosporin core through microbial fermentation.
Chemical modification: Introduction of the catechol moiety and other functional groups through chemical synthesis.
Purification: Isolation and purification of the final product using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cefiderocol catechol 3-methoxy undergoes various chemical reactions, including:
Oxidation: The catechol moiety can undergo oxidation to form quinones.
Reduction: Reduction reactions can occur at the β-lactam ring, leading to ring-opening and inactivation.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring and the catechol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include:
Quinones: Formed from the oxidation of the catechol moiety.
Ring-opened products: Resulting from the reduction of the β-lactam ring.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Cefiderocol catechol 3-methoxy has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of catechol-substituted cephalosporins.
Biology: Investigated for its role in bacterial iron transport and metabolism.
Medicine: Studied for its potential as an antibiotic against multidrug-resistant bacteria.
Industry: Used in the development of new antibiotics and as a reference compound in analytical chemistry.
Mechanism of Action
Cefiderocol catechol 3-methoxy exerts its effects through a unique mechanism involving:
Iron chelation: The catechol moiety chelates iron, facilitating its transport into bacterial cells.
Inhibition of cell wall synthesis: The compound binds to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis and leading to bacterial cell death.
Active transport: The iron-chelated complex is actively transported into bacterial cells via specialized iron transporter channels.
Comparison with Similar Compounds
Cefiderocol catechol 3-methoxy is unique compared to other cephalosporins due to its siderophore activity and enhanced stability against β-lactamases. Similar compounds include:
Ceftazidime: A cephalosporin with a carboxypropanoxyimino group on the C-7 side chain, enhancing transport across bacterial membranes.
Albomycin: A naturally occurring sideromycin with a ferrichrome siderophore group and antibacterial activity.
This compound stands out due to its unique combination of siderophore activity and cephalosporin core, making it a valuable compound in the fight against multidrug-resistant bacteria .
Properties
CAS No. |
2243393-93-1 |
|---|---|
Molecular Formula |
C31H36ClN7O10S2 |
Molecular Weight |
766.2 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-4-hydroxy-3-methoxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H36ClN7O10S2/c1-31(2,29(46)47)49-37-20(17-14-51-30(33)35-17)25(42)36-21-26(43)38-22(28(44)45)15(13-50-27(21)38)12-39(9-4-5-10-39)11-8-34-24(41)16-6-7-18(40)23(48-3)19(16)32/h6-7,14,21,27H,4-5,8-13H2,1-3H3,(H6-,33,34,35,36,40,41,42,44,45,46,47)/b37-20-/t21-,27-/m1/s1 |
InChI Key |
UCHYYVODFWKSCG-GNCUCHJPSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)OC)Cl)C(=O)[O-] |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)OC)Cl)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


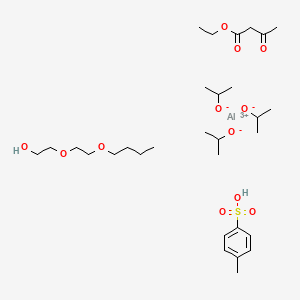
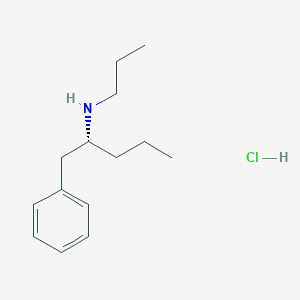
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
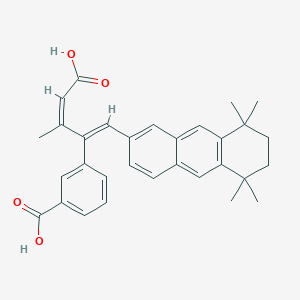
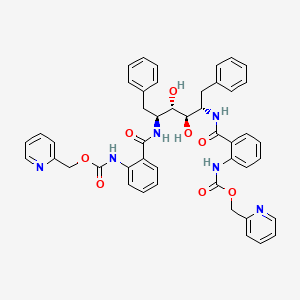
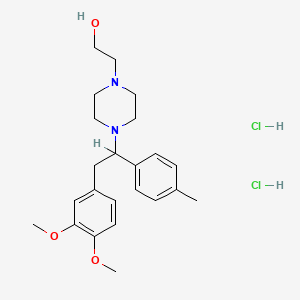
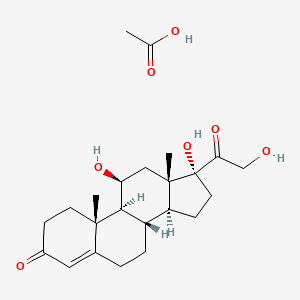
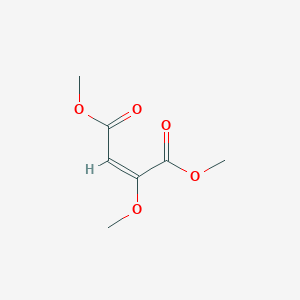
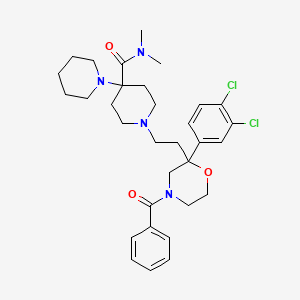
![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)



